molecular formula C20H22ClN5O2S2 B2729456 N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189957-24-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2729456
CAS No.: 1189957-24-1
M. Wt: 464
InChI Key: YDPINGCWCCZETL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a thioether-linked acetamide moiety at position 5. The acetamide group is further modified with a 4-chloro-2-methoxy-5-methylphenyl substituent, which likely enhances lipophilicity and target binding.

The synthesis of such compounds often involves multi-step reactions, including cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates, as observed in related thiazolo[4,5-d]pyrimidine syntheses .

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2S2/c1-12-8-14(15(28-2)9-13(12)21)24-16(27)10-29-19-17-18(22-11-23-19)25-20(30-17)26-6-4-3-5-7-26/h8-9,11H,3-7,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPINGCWCCZETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O2SC_{18}H_{22}ClN_3O_2S, with a molecular weight of approximately 367.91 g/mol. The compound features a complex structure that includes a piperidine moiety and a thiazolo[4,5-d]pyrimidine derivative, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, a study on piperidine derivatives reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's thiazole and pyrimidine components may enhance its interaction with bacterial targets, potentially inhibiting growth.

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory activities. Similar compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in treating neurodegenerative diseases such as Alzheimer’s . The inhibition of urease is significant for managing conditions like urinary tract infections.

Anticancer Potential

The thiazolo[4,5-d]pyrimidine scaffold is associated with anticancer activity. Studies have indicated that derivatives of this structure can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to the target compound have demonstrated effectiveness against A431 vulvar epidermal carcinoma cells . This suggests that this compound may also possess anticancer properties.

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity, revealing that those containing piperidine moieties exhibited promising results against Escherichia coli and Staphylococcus aureus. The IC50 values for these compounds ranged from 0.63 to 2.14 µM, indicating potent antibacterial effects .
  • Enzyme Inhibition Studies : Compounds similar to the target compound were evaluated for their ability to inhibit urease and AChE. The most active derivatives showed IC50 values significantly lower than standard inhibitors, suggesting enhanced efficacy .
  • Docking Studies : Molecular docking simulations revealed that the target compound could effectively bind to key enzymes involved in bacterial metabolism and cancer cell proliferation pathways. This supports its potential use as a lead compound in drug development .

Comparative Biological Activity Table

Activity TypeCompound ClassExample ActivityIC50 Values (µM)
AntibacterialPiperidine derivativesAgainst E. coli0.63 - 2.14
Enzyme InhibitionUrease inhibitorsStrong inhibition<1
AnticancerThiazolo[4,5-d]pyrimidinesInhibition of cell proliferationVaries by cell line

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The target compound’s thiazolo[4,5-d]pyrimidine core distinguishes it from analogs like N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which features a thiazolo[4,5-d]pyridazine scaffold.

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thiazolo[4,5-d]pyrimidine 2-(Piperidin-1-yl), 7-(thioacetamide-4-chloro-2-methoxy-5-methylphenyl) ~530 (estimated)
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazine 2-Methyl, 7-(thiophen-2-yl), 4-oxo, acetamide-4-chlorophenyl 469.94
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivative Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo, coumarin/thienopyrimidinone appendages ~450–500 (estimated)

Key Observations:

  • Lipophilicity: The target compound’s piperidine and methoxy groups may improve membrane permeability compared to the thiophene and chlorophenyl groups in .
  • Synthetic Accessibility: Microwave-assisted synthesis (used for analogs in ) could enhance reaction efficiency and yield for the target compound .

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